(1S,2S,3R)-2-((S)-Amino-carboxy-methyl)-3-phenyl-cyclopropanecarboxylic acid
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Overview
Description
Preparation Methods
The synthesis of PCCG-4 involves the preparation of all sixteen stereoisomers of 2-(2’-carboxy-3’-phenylcyclopropyl)glycine. The focus is on the (2S,1’S,2’S,3’R) stereoisomer, which is a novel and selective group II metabotropic glutamate receptor antagonist . The synthetic route and reaction conditions for this compound are detailed in the Journal of Medicinal Chemistry .
Chemical Reactions Analysis
PCCG-4 undergoes various chemical reactions, including:
Oxidation: PCCG-4 can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: PCCG-4 can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
PCCG-4 is primarily used in scientific research to study the function of group II metabotropic glutamate receptors. Its applications include:
Chemistry: PCCG-4 is used to investigate the chemical properties and reactions of metabotropic glutamate receptor antagonists.
Biology: The compound is used to study the biological functions of mGluR 2/3 receptors in various biological systems.
Medicine: PCCG-4 is used in research to understand the role of mGluR 2/3 receptors in neurological disorders and to develop potential therapeutic agents.
Mechanism of Action
PCCG-4 exerts its effects by acting as a selective antagonist for group II metabotropic glutamate receptors (mGluR 2/3). It binds to these receptors and inhibits their activity, thereby modulating the release of neurotransmitters and affecting synaptic transmission. The molecular targets and pathways involved include the inhibition of adenylyl cyclase and the decrease in the formation of cyclic AMP (cAMP) .
Comparison with Similar Compounds
PCCG-4 is compared with other similar compounds, such as:
LY354740: Another selective group II metabotropic glutamate receptor agonist.
LY341495: A potent and selective antagonist for group II metabotropic glutamate receptors.
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(1S,2S,3R)-2-[(S)-amino(carboxy)methyl]-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c13-10(12(16)17)8-7(9(8)11(14)15)6-4-2-1-3-5-6/h1-5,7-10H,13H2,(H,14,15)(H,16,17)/t7-,8+,9+,10+/m1/s1 |
InChI Key |
IFLWVSHRWAIVQF-KATARQTJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H]([C@H]2C(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2C(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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